molecular formula C20H26N2O4S B2738983 4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide CAS No. 954049-28-6

4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

Cat. No.: B2738983
CAS No.: 954049-28-6
M. Wt: 390.5
InChI Key: QVKLBNDSAGYIJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a chemical compound used in scientific research. It exhibits diverse properties, making it valuable for studying drug interactions and developing therapeutic interventions.

Preparation Methods

The synthesis of 4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide involves several steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 3-(2-phenylmorpholino)propylamine under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.

Chemical Reactions Analysis

4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is used in various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used to investigate cellular processes and interactions with biological targets.

    Medicine: It is explored for its potential therapeutic effects and interactions with drug targets.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide can be compared with similar compounds such as:

    3-fluoro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide: This compound has a fluorine atom instead of a hydrogen atom at the 3-position of the benzene ring, which can affect its reactivity and interactions.

    3-chloro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide: This compound has a chlorine atom at the 3-position, which can also influence its chemical properties and biological activity.

Properties

IUPAC Name

4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-25-18-8-10-19(11-9-18)27(23,24)21-12-5-13-22-14-15-26-20(16-22)17-6-3-2-4-7-17/h2-4,6-11,20-21H,5,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKLBNDSAGYIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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